molecular formula C11H11BrN2O2 B13211952 methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate

methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate

Cat. No.: B13211952
M. Wt: 283.12 g/mol
InChI Key: GGQBCECBNLGLBY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with the molecular formula C11H11BrN2O2, has a molecular weight of 283.12 g/mol . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, they can inhibit enzymes, block receptor sites, or interfere with cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11BrN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3

InChI Key

GGQBCECBNLGLBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N

Origin of Product

United States

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